molecular formula C10H8Cl2N2O B11870358 5,7-Dichloro-8-methoxyquinolin-3-amine CAS No. 648897-26-1

5,7-Dichloro-8-methoxyquinolin-3-amine

Katalognummer: B11870358
CAS-Nummer: 648897-26-1
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: UROVTSATLRSUFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-8-methoxyquinolin-3-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-methoxyquinolin-3-amine typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with methoxyamine under specific conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as microwave irradiation may be employed to enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,7-Dichloro-8-methoxyquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit certain pathways, resulting in its therapeutic effects. Detailed studies are required to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,7-Dichloro-8-hydroxyquinoline
  • 5,7-Dibromo-8-methoxyquinoline
  • 5-Methoxyquinoline derivatives

Uniqueness

5,7-Dichloro-8-methoxyquinolin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

648897-26-1

Molekularformel

C10H8Cl2N2O

Molekulargewicht

243.09 g/mol

IUPAC-Name

5,7-dichloro-8-methoxyquinolin-3-amine

InChI

InChI=1S/C10H8Cl2N2O/c1-15-10-8(12)3-7(11)6-2-5(13)4-14-9(6)10/h2-4H,13H2,1H3

InChI-Schlüssel

UROVTSATLRSUFI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.